Oroselol
Overview
Description
Oroselol is a coumarin derivative commonly found in various plants, particularly in the roots of angelica plants and the bark of cinnamon trees . It has potential medicinal properties, including anti-inflammatory, antioxidant, and anti-tumor effects . This compound is used in the production of fragrances, flavors, and medicines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oroselol can be synthesized through the extraction of Nardostachys jatamansi rhizome, which contains this compound as a marker compound . The extraction involves the use of solvents such as ethanol, hexane, chloroform, and ethyl acetate . The concentrated ethanol extract is worked up successively with these solvents, and the extracted substances are separated by column chromatography over silica gel .
Industrial Production Methods: Industrial production of this compound involves the large-scale extraction of plant materials containing the compound. The process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Oroselol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions involving this compound typically use halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various substituted coumarins and furanocoumarins, which have distinct biological activities .
Scientific Research Applications
Oroselol has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of oroselol is not fully understood. it is believed to act by inhibiting the release of epidermal growth factor and the synthesis of prostaglandins . This compound also inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes, contributing to its anti-inflammatory effects . Additionally, it has been found to lower blood pressure, possibly due to its ability to inhibit nitric oxide synthase activity .
Comparison with Similar Compounds
Oroselol is unique among coumarin derivatives due to its specific biological activities and chemical structure. Similar compounds include:
Oroselone: Another coumarin derivative with similar biological activities.
Columbianetin: A furanocoumarin with anti-inflammatory and anti-tumor properties.
Columbianadin: A coumarin derivative with similar pharmacological properties.
Peucenidin: A related compound with cytotoxic activity against tumor cells.
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
8-(2-hydroxypropan-2-yl)furo[2,3-h]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-7,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJVHSVOXOZBDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940423 | |
Record name | 8-(2-Hydroxypropan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1891-25-4 | |
Record name | Oroselol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(2-Hydroxypropan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OROSELOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAL9QWX7F8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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